molecular formula C9H6FNO B1342521 2-(4-Fluorophenyl)oxazole CAS No. 885268-39-3

2-(4-Fluorophenyl)oxazole

Cat. No.: B1342521
CAS No.: 885268-39-3
M. Wt: 163.15 g/mol
InChI Key: VIWONCNRYPUJLL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of the fluorine atom in the phenyl ring often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of 4-fluoroaniline and glyoxylic acid, which undergoes cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluorophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2-Phenyl-oxazole: Lacks the fluorine atom, resulting in different biological activity.

    2-(4-Chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological properties.

    2-(4-Bromophenyl)oxazole:

Uniqueness: 2-(4-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWONCNRYPUJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610286
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-39-3
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-iodobenzene (1 g, 0.0144 mmol) in DMF (15 mL) was purged with argon, and oxazole (6.4 g/3.3 mL, 0.02898 mmol), copper iodide (5.5 g, 0.02898 mmol) and palladium (II) acetate (0.15 g, 0.000724 mmol) was added. The reaction mixture was purged with argon for 5 min and refluxed under argon for 12 h. The solution was cooled to room temperature and diluted with ice cold water (100 mL). The reaction mixture was extracted with ethyl acetate (200 mL) and filtered through Celite® reagent. The organic solvent was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure to obtain crude product. The crude product was purified by Biotage IsoleraOne® column using a 25 g column (7% ethyl acetate in hexane) to give 2-(4-fluorophenyl)oxazole (0.6 g, 26%) as yellow liquid. 1H NMR (400 MHz, DMSO-d6): δ 8.19 (s, 1H), 8.03-7.99 (m, 2H), 7.34 (t, 3H); LC-MS m/z calculated for [M+H]+ 164.05. found 164.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?

A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].

Q2: How does the this compound-containing compound interact with P-gp in vivo?

A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].

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